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Compound of Interest

Compound Name: C.I. Pigment Red 52, disodium salt

Cat. No.: B1497102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pigment Red 52 (C.I. 15860) is a monoazo pigment widely utilized in printing inks, plastics, and

paints due to its vibrant red hue. Its chemical structure, characterized by an azo group (-N=N-)

connecting two aromatic moieties, is fundamental to its color and performance properties. This

document provides detailed protocols for the spectroscopic characterization of Pigment Red 52

using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, essential techniques for

quality control, structural elucidation, and stability studies.

While specific experimental spectra for Pigment Red 52 are not readily available in publicly

accessible databases, this guide outlines the expected spectral features based on its chemical

class and provides standardized procedures for obtaining and interpreting the data.

Chemical Structure
Pigment Red 52 is the sodium salt of 2-(2-(3-carboxy-2-hydroxynaphthalen-1-yl)hydrazinyl)-5-

chloro-4-methylbenzenesulfonic acid. The commercially significant form is often the calcium

salt, designated as Pigment Red 52:1.

Pigment Red 52 (Sodium Salt)

Molecular Formula: C₁₈H₁₂ClN₂NaO₆S
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Molecular Weight: 466.8 g/mol

Pigment Red 52:1 (Calcium Salt)

Molecular Formula: C₃₆H₂₂CaCl₂N₄O₁₂S₂

Molecular Weight: 893.7 g/mol

Predicted Spectroscopic Data
Based on the functional groups present in Pigment Red 52, the following spectral

characteristics are anticipated.

UV-Vis Spectroscopy
The color of Pigment Red 52 arises from the extended π-electron system of the aromatic rings

connected by the azo chromophore. This conjugation lowers the energy gap between the π

and π* orbitals, resulting in the absorption of light in the visible region of the electromagnetic

spectrum.

Parameter Expected Value

λmax (in organic solvent) ~480 - 550 nm

Appearance of Solution Red

Note: The exact λmax can vary depending on the solvent, pH, and whether it is the sodium or

calcium salt.

Infrared (IR) Spectroscopy
The IR spectrum of Pigment Red 52 will exhibit characteristic absorption bands corresponding

to its various functional groups.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3500 - 3300 O-H stretch Hydroxyl (-OH)

3100 - 3000 C-H stretch (aromatic) Aromatic rings

~1620 N=N stretch Azo group

~1600, ~1475 C=C stretch Aromatic rings

~1700 C=O stretch Carboxylic acid

1200 - 1100 S=O stretch Sulfonate group

~850 - 750 C-H bend (out-of-plane) Substituted aromatic rings

~750 C-Cl stretch
Chloro-substituted aromatic

ring

Experimental Protocols
UV-Vis Spectroscopy Protocol
Objective: To determine the maximum absorption wavelength (λmax) of Pigment Red 52 in a

suitable solvent.

Materials:

Pigment Red 52 sample

Spectroscopic grade solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO),

or N-Methyl-2-pyrrolidone (NMP))

Volumetric flasks

Pipettes

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer
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Procedure:

Solvent Selection: Choose a solvent in which Pigment Red 52 is soluble and that does not

absorb in the visible region of the spectrum.

Stock Solution Preparation: Accurately weigh a small amount of Pigment Red 52 (e.g., 1-5

mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to prepare a

stock solution.

Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a

working solution with an absorbance value between 0.5 and 1.5 at the expected λmax. This

ensures the measurement is within the linear range of the spectrophotometer.

Instrument Setup:

Turn on the spectrophotometer and allow it to warm up.

Set the wavelength range to scan from 350 nm to 700 nm.

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it

in the spectrophotometer and perform a baseline correction.

Sample Measurement:

Rinse the sample cuvette with a small amount of the working solution and then fill it.

Place the sample cuvette in the spectrophotometer.

Acquire the absorption spectrum.

Data Analysis:

Identify the wavelength of maximum absorbance (λmax).

Record the absorbance value at λmax.
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Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)
Objective: To obtain the infrared spectrum of solid Pigment Red 52 to identify its functional

groups.

Materials:

Pigment Red 52 sample (as a dry powder)

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Instrument Setup:

Turn on the FTIR spectrometer and allow the source and detector to stabilize.

Ensure the ATR accessory is correctly installed.

Background Spectrum:

Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g.,

isopropanol) and allow it to dry completely.

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Sample Application:

Place a small amount of the Pigment Red 52 powder onto the center of the ATR crystal

using a clean spatula.
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Lower the ATR pressure clamp to ensure firm and even contact between the sample and

the crystal surface.

Spectrum Acquisition:

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing and Analysis:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify the positions (in cm⁻¹) of the major absorption bands.

Correlate the observed bands with the functional groups present in the Pigment Red 52

molecule.

Cleaning:

Release the pressure clamp and carefully remove the pigment powder.

Clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

Visualizations
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Experimental Workflow for Spectroscopic Characterization

UV-Vis Spectroscopy IR Spectroscopy (ATR)

Sample Preparation
(Dissolution in Solvent)

Baseline Correction
(Solvent Blank)

Absorbance Measurement

Data Analysis
(Determine λmax)

Sample Preparation
(Dry Powder)

Background Scan
(Clean Crystal)

Sample Scan

Data Analysis
(Identify Functional Groups)

Pigment Red 52 Sample

Click to download full resolution via product page

Caption: Workflow for UV-Vis and IR spectroscopic analysis of Pigment Red 52.
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Spectra-Structure Correlation for Pigment Red 52

Key Functional Groups

Expected Spectroscopic Signatures

Chemical Structure
of Pigment Red 52

Azo (-N=N-)Hydroxyl (-OH) Carboxyl (-COOH) Sulfonate (-SO3H)Aromatic Rings

UV-Vis: λmax ~480-550 nm
(Visible Light Absorption)

Chromophore

IR: ~1620 cm⁻¹ (N=N stretch)IR: 3500-3300 cm⁻¹ (O-H stretch) IR: ~1700 cm⁻¹ (C=O stretch) IR: 1200-1100 cm⁻¹ (S=O stretch)

Extended Conjugation

Click to download full resolution via product page

Caption: Relationship between the chemical structure of Pigment Red 52 and its expected

spectroscopic features.

To cite this document: BenchChem. [Spectroscopic Characterization of Pigment Red 52:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1497102#spectroscopic-characterization-of-pigment-
red-52-uv-vis-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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